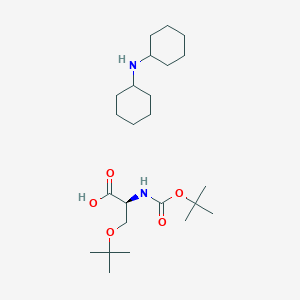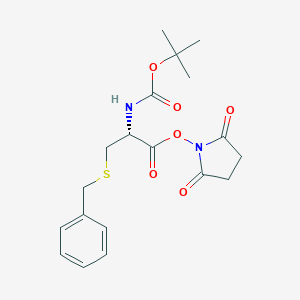
Boc-O-benzyl-D-threonine
Vue d'ensemble
Description
Boc-O-benzyl-D-threonine is an amino acid derivative that has been used in laboratory experiments for a variety of scientific research applications. It is a derivative of the naturally occurring amino acid threonine, and is also known as Boc-Thr-OH. Boc-O-benzyl-D-threonine is a versatile molecule that has been used in protein synthesis, peptide synthesis, and other biochemical and physiological studies.
Applications De Recherche Scientifique
Boc-O-benzyl-D-threonine was used in the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, leading to the creation of corresponding polycarbonates (Sanda, Kamatani, & Endo, 2001).
It was involved in the solid-phase synthesis of octreotide analogs, which are important in therapeutics and imaging for somatostatin-positive tumors (Edwards et al., 1994).
The compound played a role in the electrochemical decarboxylation of L-Threonine and oligopeptide derivatives, contributing to the preparation of oligopeptides with amide or phosphonate C-terminus (Seebach et al., 1989).
Boc-O-benzyl-D-threonine was utilized in protecting hydroxyl groups of amino acids during peptide synthesis, demonstrating its stability to common acidic and basic reagents (Ramesh et al., 2008).
The compound was essential in studying the stereochemistry associated with the addition of 2-(trimethylsilyl)thiazole to differentially protected α-amino aldehydes, aiding in the synthesis of amino sugars and sphingosines (Dondoni et al., 1990).
In peptide synthesis, Boc-O-benzyl-D-threonine facilitated native chemical ligation at phenylalanine, crucial for synthesizing complex peptides (Crich & Banerjee, 2007).
Its application extended to the synthesis of O-peptides of tyrosine, serine, and threonine, contributing to the development of various peptide structures (Morley, 1966).
Boc-O-benzyl-D-threonine was instrumental in the design and use of an oxazolidine silyl enol ether as a new homoalanine carbanion equivalent for the synthesis of carbon-linked isosteres of O-Glycosyl Serine and N-Glycosyl Asparagine (Dondoni, Marra, & Massi, 1999).
The compound was evaluated for coupling efficiencies in the solid-phase synthesis of peptides, providing insights into the efficiency of amino acid couplings (Young et al., 1990).
Boc-O-benzyl-D-threonine was used in methods and safe handling for anhydrous hydrogen fluoride cleavage in solid-phase peptide synthesis, showcasing its importance in peptide deprotection and cleavage techniques (Muttenthaler, Albericio, & Dawson, 2015).
Mécanisme D'action
Target of Action
Boc-D-Thr(Bzl)-OH, also known as Boc-O-benzyl-D-threonine or (2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, is primarily used as a building block in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It specifically provides the D-threonine amino acid residue during the synthesis process .
Mode of Action
The compound interacts with its targets through a process known as Boc solid-phase peptide synthesis . In this process, the Boc-D-Thr(Bzl)-OH molecule is added to the growing peptide chain, contributing the D-threonine amino acid residue. The Boc group (tert-butoxycarbonyl) in the compound serves as a protective group for the amino group during the synthesis, preventing unwanted side reactions .
Action Environment
The action, efficacy, and stability of Boc-D-Thr(Bzl)-OH can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature between 2-30°C to maintain its stability . Furthermore, the pH, temperature, and other conditions of the reaction environment during peptide synthesis can also impact the compound’s efficacy and the success of the synthesis process.
Propriétés
IUPAC Name |
(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPLTPDOISPTE-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912196 | |
| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-O-benzyl-D-threonine | |
CAS RN |
69355-99-3 | |
| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






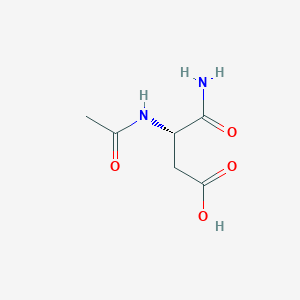
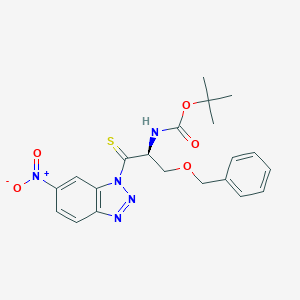
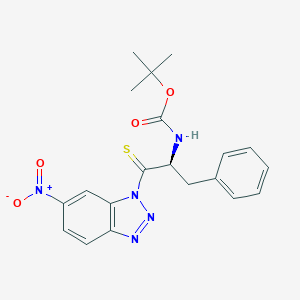

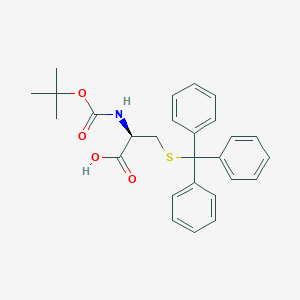
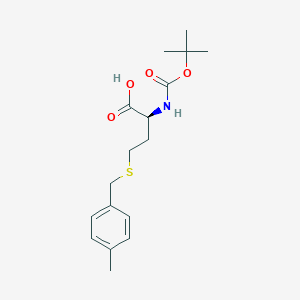

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)
